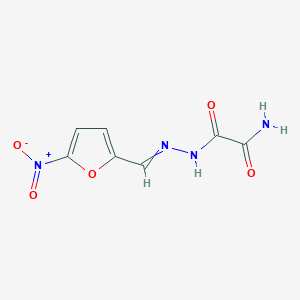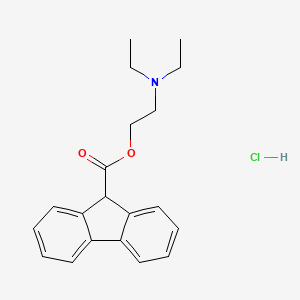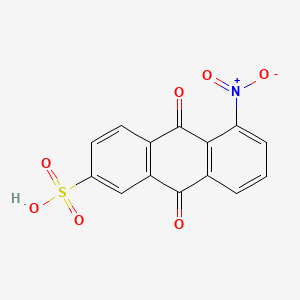
N1,N1,N8-Trimethylnaphthalene-1,8-diamine
Overview
Description
“N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is a chemical compound used in various research and development applications . It is also known as “1,8-Bis(dimethylamino)naphthalene” and is used in the synthesis of C-substituted t-BuNH-8,9-R,R?-nido-7,8,9-C3B8H9 (R,R? = H,H; MeH; Me,Me; Ph,H and Ph,Ph) tricarbollide compounds .
Synthesis Analysis
This compound is used in the synthesis of C-substituted t-BuNH-8,9-R,R?-nido-7,8,9-C3B8H9 (R,R? = H,H; MeH; Me,Me; Ph,H and Ph,Ph) tricarbollide compounds . It was also used in the preparation of saturated fluoroalkyl (hydrido) complexes of Iridium .Molecular Structure Analysis
The molecular formula of “N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is C13H16N2 . Unfortunately, the specific details about its molecular structure are not available in the search results.Chemical Reactions Analysis
“N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is used in various chemical reactions, particularly in the synthesis of C-substituted t-BuNH-8,9-R,R?-nido-7,8,9-C3B8H9 (R,R? = H,H; MeH; Me,Me; Ph,H and Ph,Ph) tricarbollide compounds . It was also used in the preparation of saturated fluoroalkyl (hydrido) complexes of Iridium .Physical And Chemical Properties Analysis
The molecular formula of “N1,N1,N8-Trimethylnaphthalene-1,8-diamine” is C13H16N2 . The molecular weight is 200.28 . Unfortunately, the specific physical and chemical properties are not available in the search results.Scientific Research Applications
1. Electrophosphorescent Devices
N1,N1,N8-Trimethylnaphthalene-1,8-diamine derivatives have been utilized in the development of yellow electrophosphorescent devices. These materials, including N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl) naphthalene-1,4-diamine (SiP) and N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(3-(triphenylsilyl) phenyl)naphthalene-1,4-diamine (SiM), exhibit high thermal and morphological stability, making them suitable for use in organic light-emitting diodes (OLEDs) with efficient performance and low efficiency roll-off (Zhang et al., 2015).
2. Synthesis and Structural Studies
The compound has been used in the synthesis of various derivatives for structural studies. For instance, N-nitroso derivatives have been synthesized using N1,N1,N8-Trimethylnaphthalene-1,8-diamine and related compounds, with a focus on understanding their molecular structure (Koroleva et al., 2005).
3. Photophysical Properties and Theoretical Investigations
This compound has been investigated for its photophysical properties and theoretical aspects. A study involved the synthesis and characterization of a novel pyrene-naphthalene based Schiff base ligand and its copper complexes, demonstrating its potential in various applications including optical materials and sensors (Prasad et al., 2019).
4. Preparation of Metal Complexes
N1,N1,N8-Trimethylnaphthalene-1,8-diamine and its derivatives have been used to prepare various metal complexes. These complexes find applications in catalysis and materials science, such as in the preparation of Group 4 metal complexes for ethylene polymerization (Lee et al., 1998).
Safety And Hazards
The safety data sheet for “N1,N1,N8-Trimethylnaphthalene-1,8-diamine” indicates that it should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes . It is advised to avoid dust formation and breathing mist, gas, or vapors . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
1-N,1-N,8-N-trimethylnaphthalene-1,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-14-11-8-4-6-10-7-5-9-12(13(10)11)15(2)3/h4-9,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSSKSPWLOAFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=CC=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942949 | |
| Record name | N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,N8-Trimethylnaphthalene-1,8-diamine | |
CAS RN |
20734-57-0 | |
| Record name | N1,N1,N8-Trimethyl-1,8-naphthalenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N'-Trimethyl-1,8-naphthalenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~8~-Trimethylnaphthalene-1,8-diaminato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-, reaction products with guanidine hydrochloride N,N'-bis(mixed Ph, tolyl and xylyl) derivs.](/img/structure/B1605899.png)
![2,2'-[3-Methyl-4-(5-nitrothiazol-2-ylazo)phenylimino]bisethanol](/img/structure/B1605900.png)











![2-[2-(4-Chlorophenyl)ethenyl]quinoline](/img/structure/B1605920.png)